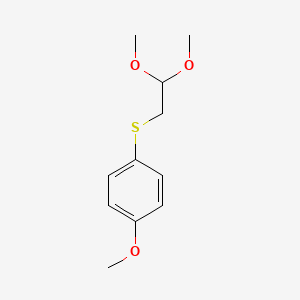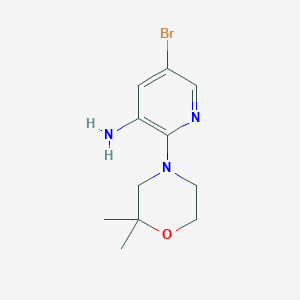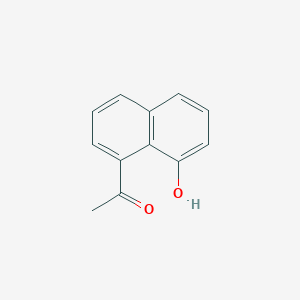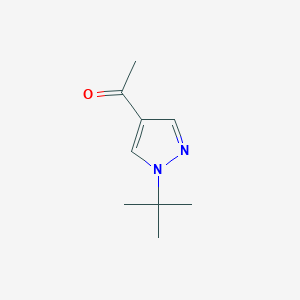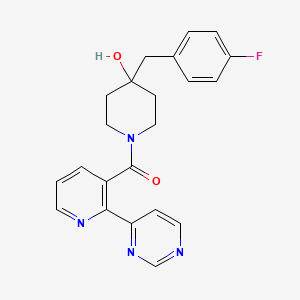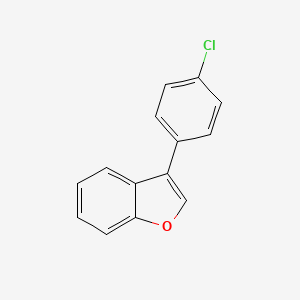
3-(4-chlorophenyl)benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)benzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)benzofuran typically involves the cyclization of appropriate precursors. One common method is the Friedel-Crafts acylation of 4-chlorophenylacetic acid with benzoyl chloride, followed by cyclization in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding benzofuranones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield 3-(4-chlorophenyl)-1,2-dihydrobenzofuran.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: this compound-2-one.
Reduction: 3-(4-Chlorophenyl)-1,2-dihydrobenzofuran.
Substitution: 3-(4-Aminophenyl)-1-benzofuran or 3-(4-Mercaptophenyl)-1-benzofuran.
Scientific Research Applications
3-(4-chlorophenyl)benzofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)benzofuran involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1,2-dihydrobenzofuran
- 3-(4-chlorophenyl)benzofuran-2-one
- 3-(4-Aminophenyl)-1-benzofuran
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its reactivity and potential for various applications compared to other benzofuran derivatives.
Properties
CAS No. |
57329-30-3 |
|---|---|
Molecular Formula |
C14H9ClO |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-benzofuran |
InChI |
InChI=1S/C14H9ClO/c15-11-7-5-10(6-8-11)13-9-16-14-4-2-1-3-12(13)14/h1-9H |
InChI Key |
IFFZKSICBXBHSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


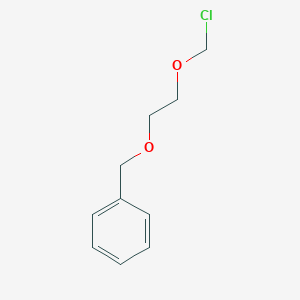
![2-(Benzo[b]thiophen-2-yl)-2-hydroxyacetonitrile](/img/structure/B8694913.png)
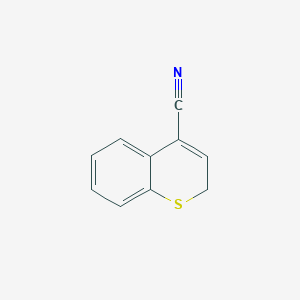

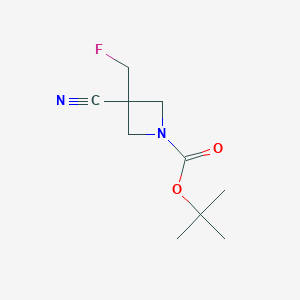
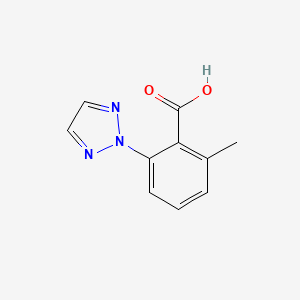

![1-[3-(cyclopentyloxy)-2-hydroxy-4-methoxyphenyl]Ethanone](/img/structure/B8694951.png)
